molecular formula C9H10N2O B13112237 1,4-Dimethyl-1H-indazol-5-ol

1,4-Dimethyl-1H-indazol-5-ol

Cat. No.: B13112237
M. Wt: 162.19 g/mol
InChI Key: ABGFJPYVNBOKBK-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The compound’s structure consists of a fused benzene and pyrazole ring system, with methyl groups at the 1 and 4 positions and a hydroxyl group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with acetic anhydride followed by reduction and cyclization can yield the desired compound . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-indazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5 position can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups in precursor molecules to facilitate the formation of the indazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various alkyl, aryl, or functional groups at the methyl or hydroxyl positions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication . These interactions can lead to various biological effects, such as apoptosis, anti-inflammatory responses, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1H-indazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the hydroxyl group allows for unique interactions with molecular targets and contributes to its diverse range of applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,4-dimethylindazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-6-7-5-10-11(2)8(7)3-4-9(6)12/h3-5,12H,1-2H3

InChI Key

ABGFJPYVNBOKBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=NN2C)O

Origin of Product

United States

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